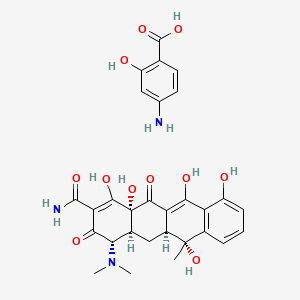
Tetracycline paraminosalicylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetracycline paraminosalicylate is a compound belonging to the tetracycline class of antibiotics. Tetracyclines are broad-spectrum antibiotics that inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit. This class of antibiotics is known for its effectiveness against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tetracycline paraminosalicylate involves several steps, starting from the fermentation of benzoic acid to produce the 1,2-dihydrodiol, followed by epoxidation, rearrangement, and silylation . The key intermediate is then acylated to form a ketone, which undergoes a diastereoselective carbon-carbon bond-forming reaction to yield the final product .
Industrial Production Methods
Industrial production of tetracyclines typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to various extraction and purification steps to isolate the desired antibiotic . Advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) are used to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Tetracycline paraminosalicylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions often involve the replacement of functional groups with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various oxidizing and reducing agents. For example, acidic conditions can lead to the dehydration of tetracycline to yield anhydrotetracycline .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can produce hydroxylated derivatives, while reduction can yield dehydroxylated compounds .
科学的研究の応用
Tetracycline paraminosalicylate has a wide range of scientific research applications:
作用機序
Tetracycline paraminosalicylate exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosome, blocking the incorporation of new amino acids into the growing peptide chain . The compound also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .
類似化合物との比較
Similar Compounds
Similar compounds in the tetracycline class include doxycycline, minocycline, and tigecycline . These compounds share a common tetracyclic core structure but differ in their functional groups and pharmacological properties .
Uniqueness
Tetracycline paraminosalicylate is unique due to its specific chemical modifications, which enhance its antibacterial activity and reduce resistance. Unlike some other tetracyclines, it is less susceptible to efflux pump-mediated resistance and ribosomal protection proteins .
Conclusion
This compound is a versatile and potent antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique chemical structure and mechanism of action make it an important tool in the fight against bacterial infections, particularly those caused by resistant strains.
特性
CAS番号 |
72283-97-7 |
|---|---|
分子式 |
C29H31N3O11 |
分子量 |
597.6 g/mol |
IUPAC名 |
(4S,4aS,5aS,6R,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;4-amino-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H24N2O8.C7H7NO3/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;8-4-1-2-5(7(10)11)6(9)3-4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1-3,9H,8H2,(H,10,11)/t9-,10-,15-,21-,22-;/m0./s1 |
InChIキー |
WVTDZOPAGHNYTM-IZGCTLQUSA-N |
異性体SMILES |
C[C@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
正規SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.C1=CC(=C(C=C1N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















